Cas no 82668-99-3 (3',4'-methylenedioxy-3,5,6,7,8,5'-hexamethoxyflavone)

82668-99-3 structure
Productnaam:3',4'-methylenedioxy-3,5,6,7,8,5'-hexamethoxyflavone
3',4'-methylenedioxy-3,5,6,7,8,5'-hexamethoxyflavone Chemische en fysische eigenschappen
Naam en identificatie
-
- 3',4'-methylenedioxy-3,5,6,7,8,5'-hexamethoxyflavone
- 3,3',5,6,7,8-hexamethoxy-4',5'-methylenedioxyflavone
- 5-Me ether-5-Hydroxy-3,3',6,7,8-pentamethoxy-4',5'-methylenedioxyflavone
- 82668-99-3
- 82669-01-0
- 3,5,6,7,8,3'-Hexamethoxy-4',5'-methylenedioxyflavone
- 3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone
- 3,5,6,7,8-pentamethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one
- AKOS040763220
- 3,5,6,7,8,3'-Hexamethoxy- 4',5'-methylenedioxyflavone
- 4H-1-Benzopyran-4-one, 3,5,6,7,8-pentamethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)-
- HDA66901
- 5-Hydroxy-3,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone
-
- Inchi: InChI=1S/C22H22O10/c1-24-11-7-10(8-12-16(11)31-9-30-12)15-19(26-3)14(23)13-17(25-2)20(27-4)22(29-6)21(28-5)18(13)32-15/h7-8H,9H2,1-6H3
- InChI-sleutel: LWKSKTDPPVFJNO-UHFFFAOYSA-N
- LACHT: COc1cc(cc2OCOc12)-c1oc2c(OC)c(OC)c(OC)c(OC)c2c(=O)c1OC
Berekende eigenschappen
- Exacte massa: 446.12129689g/mol
- Monoisotopische massa: 446.12129689g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 10
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 7
- Complexiteit: 711
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 100Ų
- XLogP3: 3
Experimentele eigenschappen
- Dichtheid: 1.40±0.1 g/cm3(Predicted)
- Kookpunt: 645.9±55.0 °C(Predicted)
3',4'-methylenedioxy-3,5,6,7,8,5'-hexamethoxyflavone Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
3',4'-methylenedioxy-3,5,6,7,8,5'-hexamethoxyflavone Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6166-1 mL * 10 mM (in DMSO) |
3,5,6,7,8,3'-Hexamethoxy-4',5'-methylenedioxyflavone |
82668-99-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
TargetMol Chemicals | TN6166-1 ml * 10 mm |
3,5,6,7,8,3'-Hexamethoxy-4',5'-methylenedioxyflavone |
82668-99-3 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 | ||
TargetMol Chemicals | TN6166-5 mg |
3,5,6,7,8,3'-Hexamethoxy-4',5'-methylenedioxyflavone |
82668-99-3 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
TargetMol Chemicals | TN6166-5mg |
3,5,6,7,8,3'-Hexamethoxy-4',5'-methylenedioxyflavone |
82668-99-3 | 5mg |
¥ 3710 | 2024-07-24 | ||
TargetMol Chemicals | TN6166-1 ml * 10 mm |
3,5,6,7,8,3'-Hexamethoxy-4',5'-methylenedioxyflavone |
82668-99-3 | 1 ml * 10 mm |
¥ 3810 | 2024-07-24 | ||
TargetMol Chemicals | TN6166-5mg |
3,5,6,7,8,3'-Hexamethoxy-4',5'-methylenedioxyflavone |
82668-99-3 | 5mg |
¥ 3710 | 2024-07-20 |
3',4'-methylenedioxy-3,5,6,7,8,5'-hexamethoxyflavone Gerelateerde literatuur
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN Fenylpropanoïden en polyketiden flavonoïden O-methylgeëstereerde flavonoïden 8-O-methylgeësterde flavonoïden
- Oplosmiddelen en organische chemicaliën organische verbindingEN Fenylpropanoïden en polyketiden flavonoïden 8-O-methylgeësterde flavonoïden
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